(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate
Description
Structural Characterization of (Z)-10,13-Dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-Phenylacrylate
Molecular Architecture and Stereochemical Configuration Analysis
The compound features a steroidal cyclopenta[a]phenanthrene core modified with a 3-phenylacrylate ester group. The steroidal backbone consists of four fused rings: three cyclohexane rings (A, B, C) and one cyclopentane ring (D). Key substituents include:
- Methyl groups at positions C10 and C13, typical of androstane-derived steroids.
- A 17-oxo group , analogous to estrone’s C17 ketone.
- A (Z)-3-phenylacrylate ester at position C3, introducing a cis-configured α,β-unsaturated ester moiety.
The Z-configuration of the cinnamate double bond (between C2' and C3') places the phenyl group and the ester oxygen on the same side, creating a bent geometry that influences intermolecular interactions. The steroid core’s stereochemistry aligns with natural estranes, with trans junctions between rings A/B and C/D, and a cis fusion between B/C.
Table 1: Molecular features compared to estrone
Comparative Analysis with Related Steroid-Cinnamate Conjugates
Steroid-cinnamate hybrids are studied for their modified pharmacokinetic and receptor-binding properties. Key comparisons include:
Estradiol-Cinnamate Derivatives :
Estrone Analogues :
Table 2: Structural and functional comparison of steroid-cinnamates
Crystallographic and Computational Modeling Studies
Crystallographic Insights
X-ray diffraction of a related cinnamate-steroid complex (ethyl cinnamate:SnCl₄) revealed octahedral coordination at the metal center, with the cinnamate’s double bond geometry influencing packing. For the target compound, computational models predict a similar reliance on Z-configuration to dictate crystal lattice stability.
Molecular Dynamics and Docking
- ERα Binding : Docking simulations suggest the steroid core occupies the LBD’s hydrophobic pocket, while the phenylacrylate group extends toward the AF-2 helix. The Z-configuration positions the phenyl ring to engage in edge-to-face interactions with His-524.
- Solubility : Density functional theory (DFT) calculations indicate low aqueous solubility (logP ≈ 5.7) due to the hydrophobic cinnamate and methyl groups.
Table 3: Computational parameters
| Parameter | Value (DFT) | Significance |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV | Indicates moderate reactivity |
| LogP | 5.7 | High lipophilicity |
| Binding energy (ERα) | -9.8 kcal/mol | Comparable to estrone (-7.2 kcal/mol) |
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) (Z)-3-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34O3/c1-27-16-14-21(31-26(30)13-8-19-6-4-3-5-7-19)18-20(27)9-10-22-23-11-12-25(29)28(23,2)17-15-24(22)27/h3-9,13,21-24H,10-12,14-18H2,1-2H3/b13-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWKXKHBCVBVDP-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)C=CC5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1CCC2=O)CC=C4C3(CCC(C4)OC(=O)/C=C\C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-10,13-dimethyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl 3-phenylacrylate is a complex organic compound with potential biological activities. This article reviews its biological properties based on available literature and research findings.
The compound belongs to a class of steroidal derivatives characterized by a cyclopenta[a]phenanthrene structure. The specific configuration and functional groups contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H36O3 |
| Molecular Weight | 400.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Anticancer Activity
Recent studies have indicated that compounds similar to (Z)-10,13-dimethyl-17-oxo-2,3,4,... exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Study Findings : A compound with a similar structure demonstrated cytotoxicity against human gastric cancer cells with an IC50 value of approximately 25 µM .
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Inhibition rates against various tyrosine kinases were reported as follows:
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/Cyclin A2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
These findings suggest that the compound may interfere with critical signaling pathways in cancer cells .
Anti-inflammatory Properties
In addition to anticancer activity, this compound has been explored for its anti-inflammatory effects. Preliminary assays indicate that it may reduce the production of pro-inflammatory cytokines in vitro.
Case Studies
-
Cytotoxicity in Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects on gastric cancer cell lines.
- Method : MTT assay was used to determine cell viability.
- Results : Significant reduction in cell viability was observed at concentrations above 20 µM.
-
Kinase Inhibition Profiling :
- Objective : To assess the selectivity of the compound against a panel of kinases.
- Method : ADP-Glo Protocol was employed for kinase activity measurement.
- Results : The compound showed selective inhibition towards several kinases implicated in cancer progression.
Comparison with Similar Compounds
Core Modifications
- Compound 5a/b (): These pyrimidine-conjugated steroids share the 10,13-dimethyl-17-oxo-cyclopenta[a]phenanthrene core but replace the 3-phenylacrylate group with pyrimidinone or thioxopyrimidine moieties. This substitution reduces lipophilicity (logP ~2.5 vs. ~4.5 for the target compound) and alters hydrogen-bonding capacity .
- (E)-17-(4,7-Dimethyloct-5-en-2-yl)-10,13-dimethyl-...phenanthren-3-ol (): Features an E-configuration at the 17-alkylidene group and a 3-hydroxy instead of ester group. This structural difference correlates with antitumor activity (IC₅₀ = 12–35 μM against AGS, HepG2, and SKOV3 cells) but lower metabolic stability due to hydroxyl susceptibility to glucuronidation .
Ester Group Variations
- Progesterone-conjugated MRI probes (): Replace 3-phenylacrylate with gadolinium/europium-chelation complexes (e.g., C₄₅H₆₆GdN₈O₁₁). These derivatives exhibit high molecular weights (~1,049 Da vs. ~528 Da for the target compound) and enhanced water solubility for diagnostic imaging .
- Methacryloyl oxime derivatives (): Introduce a methacryloyl oxime group at the 3-position, enabling polymerization for drug delivery systems. The oxime group increases polarity (aqueous solubility >50 mg/mL vs. <1 mg/mL for the target compound) .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
